molecular formula C17H21Cl2N3O2 B11546621 N-Cyclohexyl-3-(2,4-dichloro-benzylidene-hydrazinocarbonyl)-propionamide

N-Cyclohexyl-3-(2,4-dichloro-benzylidene-hydrazinocarbonyl)-propionamide

Cat. No.: B11546621
M. Wt: 370.3 g/mol
InChI Key: PEOXBGAXFHLGEF-RGVLZGJSSA-N
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Description

N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound belonging to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of the 2,4-dichlorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The dichlorophenyl group may also contribute to its higher binding affinity to molecular targets, making it a more potent compound in various applications .

Properties

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.3 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H21Cl2N3O2/c18-13-7-6-12(15(19)10-13)11-20-22-17(24)9-8-16(23)21-14-4-2-1-3-5-14/h6-7,10-11,14H,1-5,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

PEOXBGAXFHLGEF-RGVLZGJSSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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